ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate
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Overview
Description
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of the target’s function. The fluorine atoms enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis and catalysis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar applications.
2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride: A fluorinated compound used in specialized chemical reactions.
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate stands out due to its unique combination of fluorine atoms and carbamate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F7N2O2/c1-3-24-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-8(14)5-4-7(9)2/h4-6,21H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERTDFFRRVKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=CC(=C1)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F7N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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